molecular formula C16H12FN3 B14204034 Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- CAS No. 824967-91-1

Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro-

Cat. No.: B14204034
CAS No.: 824967-91-1
M. Wt: 265.28 g/mol
InChI Key: CBWCUHIECAJYJQ-UHFFFAOYSA-N
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Description

Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro-: is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a di-2-pyridinylmethyl group and a fluorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- typically involves the reaction of 2,6-diformylpyridine with di-2-pyridylmethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- is used as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .

Medicine: The compound’s ability to interact with biological targets has led to studies on its potential therapeutic applications. It is being explored for its anticancer and antimicrobial properties .

Industry: In the industrial sector, Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- is used in the synthesis of advanced materials and as a building block for the production of specialty chemicals .

Mechanism of Action

The mechanism of action of Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the presence of the pyridine ring and the di-2-pyridinylmethyl group, which enhance its binding affinity .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-(di-2-pyridinylmethyl)-6-fluoro- stands out due to the presence of the fluorine atom at the 6th position, which imparts unique electronic properties and enhances its reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

824967-91-1

Molecular Formula

C16H12FN3

Molecular Weight

265.28 g/mol

IUPAC Name

2-(dipyridin-2-ylmethyl)-6-fluoropyridine

InChI

InChI=1S/C16H12FN3/c17-15-9-5-8-14(20-15)16(12-6-1-3-10-18-12)13-7-2-4-11-19-13/h1-11,16H

InChI Key

CBWCUHIECAJYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=NC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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